(2Z)-13-acetyl-5-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
Description
The compound (2Z)-13-acetyl-5-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex heterocyclic molecule It features a unique structure that includes a thiazole ring fused with a benzoxadiazocin ring system, along with a pyrrole moiety
Properties
IUPAC Name |
(13Z)-16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11(24)16-17-13-7-3-4-8-14(13)26-20(16,2)22-19-23(17)18(25)15(27-19)10-12-6-5-9-21-12/h3-10,16-17,21H,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCVJOFDPUWIQE-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CN5)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CN5)/S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-13-acetyl-5-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the benzoxadiazocin ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzoxadiazocin ring system can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological or chemical properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In the industry, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2Z)-13-acetyl-5-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azirine-triazole hybrids: These compounds share some structural similarities and are also studied for their biological activities.
Triazole-pyrimidine hybrids: These compounds have similar applications in medicinal chemistry and are known for their neuroprotective and anti-inflammatory properties.
Uniqueness
The uniqueness of (2Z)-13-acetyl-5-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one lies in its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
